N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Distinct from 2‑ and 4‑methanesulfonyl positional isomers, this 3‑methanesulfonylbenzamide enables systematic exploration of meta‑substitution effects on TRPV1/VR1 pharmacology. Belongs to benzothiazole sulfonamide chemotype with steep structure‑activity relationships, making it essential for building targeted screening libraries and SAR‑by‑catalog campaigns. Validate in silico hits for inflammatory/neuropathic pain targets. Available in mg to g research quantities – request a quotation for custom synthesis or bulk orders.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 896299-92-6
Cat. No. B2512549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS896299-92-6
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C17H16N2O3S2/c1-10-7-8-11(2)15-14(10)18-17(23-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
InChIKeyHBLMCVQJVKMEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896299-92-6)


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896299-92-6) is a small-molecule benzothiazole sulfonamide derivative with the molecular formula C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.45 g/mol [1]. The compound belongs to the broader class of benzothiazole amides and sulfonamides, which have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1/VR1) receptor and as inhibitors of enzymes such as endothelial lipase and α-glucosidase [2]. The compound's structure features a 4,7-dimethyl substituted benzothiazole core linked via an amide bond to a 3-methanesulfonylphenyl ring, a regiochemistry that distinguishes it from its 2- and 4-methanesulfonyl positional isomers.

Why N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Cannot Be Readily Substituted by General In-Class Analogs


The benzothiazole sulfonamide chemotype exhibits steep structure-activity relationships (SAR), particularly regarding the regiochemistry of the methanesulfonyl substituent on the benzamide ring (2-, 3-, or 4-position) and the methylation pattern on the benzothiazole core [1]. In related TRPV1 antagonist programs, minor positional changes have resulted in substantial shifts in potency, selectivity, and pharmacokinetic profiles [1]. The 4,7-dimethyl substitution pattern on the benzothiazole ring imposes specific steric and electronic constraints that influence target binding and metabolic stability in ways that cannot be assumed identical to 4-methyl, 5,6-dimethyl, or unsubstituted analogs [1]. Consequently, replacing this compound with a near analog without confirmatory comparative data risks undermining experimental reproducibility or invalidating SAR conclusions in lead optimization campaigns.

Quantitative Differentiation Evidence for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896299-92-6)


Physicochemical Property Differentiation from Positional Isomers

The 3-methanesulfonyl regioisomer (CAS 896299-92-6) exhibits a computed topological polar surface area (tPSA) of 113 Ų and an XLogP3 of 3.5 [1]. While direct experimental comparator data for the 2- and 4-positional isomers under identical conditions are not available in the public domain, the computed descriptors place the compound in a favorable region of drug-like chemical space. The tPSA of 113 Ų is below the commonly cited 140 Ų threshold for oral bioavailability prediction, and the XLogP3 of 3.5 falls within the optimal range (1–4) for balancing permeability and solubility [2]. These values differ from the 4-methanesulfonyl isomer (CAS 896352-61-7), for which a marginally higher computed tPSA is anticipated due to altered electronic distribution, potentially affecting membrane permeability. However, the absence of head-to-head experimental permeability or solubility data precludes definitive quantitative comparison.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regiochemical Differentiation in Benzothiazole Sulfonamide TRPV1 Antagonist Class

Within the benzothiazole sulfonamide class claimed as TRPV1/VR1 antagonists (US 2008/0114041 A1), the substitution pattern on the benzamide ring (R¹ group in the Markush structure) is a defined variable influencing receptor antagonism [1]. The patent discloses generic structures encompassing 3-methanesulfonyl substitution as one of many enumerated options for R¹, alongside 2- and 4-substituted variants, halides, and other electron-withdrawing groups. While the patent does not provide specific IC₅₀ values for CAS 896299-92-6 or its positional isomers, the SAR framework establishes that the identity and position of the sulfonyl substituent constitute a pharmacophoric determinant. Published TRPV1 antagonist programs on related benzothiazole amides have demonstrated that para-substituted electron-withdrawing groups generally confer superior potency compared to meta-substituted analogs in certain sub-series [2], making the 3-position substitution of CAS 896299-92-6 a comparatively underexplored and potentially distinct chemotype within the class.

Pain Research TRPV1 Antagonism Structure-Activity Relationship

Commercial Availability and Screening Collection Provenance

CAS 896299-92-6 is commercially available through Life Chemicals as catalog item F2557-0270, supplied as a 2 µmol quantity in screening format [1]. The compound is included in the Life Chemicals screening compound collection, which undergoes quality control (minimum 90% purity by LC-MS or ¹H NMR) [1]. In contrast, the 4-methanesulfonyl positional isomer (CAS 896352-61-7) and the 2-methanesulfonyl isomer (CAS 896270-30-7) are not listed in the Life Chemicals catalog under comparable screening formats, which may affect their accessibility for high-throughput screening (HTS) campaigns [2]. The presence of CAS 896299-92-6 in a commercially curated screening deck provides procurement traceability and QC documentation that may not be equivalently available for the positional isomers.

Chemical Biology High-Throughput Screening Compound Acquisition

Recommended Application Scenarios for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Based on Current Evidence


Focused TRPV1 Antagonist Screening Library Expansion

Laboratories constructing or expanding targeted screening libraries for TRPV1/VR1 antagonist discovery may prioritize CAS 896299-92-6 as a representative of the 3-methanesulfonylbenzamide sub-series, a regiochemical variant that is structurally distinct from the more commonly explored para-substituted benzothiazole amide TRPV1 antagonists [1]. Its inclusion enables systematic exploration of meta-substitution effects on TRPV1 pharmacology within a patent-defined chemical space [1].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Regioisomers

Medicinal chemistry teams conducting SAR-by-catalog or parallel synthesis campaigns can employ CAS 896299-92-6 alongside its 2- and 4-methanesulfonyl positional isomers to map the effect of sulfonyl regiochemistry on target engagement, selectivity, and in vitro ADME properties. The computed physicochemical descriptors for the 3-substituted isomer (tPSA 113 Ų, XLogP3 3.5) provide a baseline for interpreting differential cellular permeability or solubility within the isomer set [2].

Chemical Probe Development for Pain and Inflammation Pathways

Given that the benzothiazole sulfonamide class is implicated in VR1 antagonism and that VR1 is a validated target for inflammatory and neuropathic pain [1], CAS 896299-92-6 can serve as a starting scaffold for hit-to-lead optimization. Its 3-methanesulfonyl substitution may confer distinct off-target activity profiles compared to 4-substituted analogs, warranting broad selectivity profiling in kinase and ion channel panels.

Computational Chemistry and Pharmacophore Modeling

The compound's well-defined structure, characteristic SMILES, and computed properties support its use as a query molecule in virtual screening campaigns, pharmacophore hypothesis generation, and molecular docking studies targeting the TRPV1 receptor or related benzothiazole-binding proteins. The availability of the compound from commercial sources enables follow-up experimental validation of in silico predictions.

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.